molecular formula C6H16Cl2N2 B1371607 Piperidin-3-ylmethanamine dihydrochloride CAS No. 71766-76-2

Piperidin-3-ylmethanamine dihydrochloride

Cat. No.: B1371607
CAS No.: 71766-76-2
M. Wt: 187.11 g/mol
InChI Key: CRCRWYVOCMRVKG-UHFFFAOYSA-N
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Description

Piperidin-3-ylmethanamine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is commonly used in organic synthesis and pharmaceutical research due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperidin-3-ylmethanamine dihydrochloride can be synthesized through several methods. One common approach involves the reductive amination of 3-piperidone with formaldehyde and ammonium chloride, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions typically include:

    Reductive Amination: 3-piperidone, formaldehyde, and ammonium chloride are reacted in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of Dihydrochloride Salt: The resulting amine is treated with hydrochloric acid to yield the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Synthesis of 3-piperidone: This intermediate is prepared through the hydrogenation of pyridine derivatives.

    Reductive Amination: Similar to the laboratory method, but optimized for large-scale production.

    Purification and Crystallization: The final product is purified through recrystallization to achieve the desired purity and physical form.

Chemical Reactions Analysis

Types of Reactions

Piperidin-3-ylmethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenated compounds or alkylating agents are used in the presence of a base to facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Piperidin-3-ylmethanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of piperidin-3-ylmethanamine dihydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include:

    Hydroxyl Oxidation: Catalyzed by metal catalysts, leading to the formation of hydroxyamine intermediates.

    Amination and Imine Reduction: Sequential cascades of amination and imine reduction via hydrogen transfer, forming new carbon-nitrogen bonds.

Comparison with Similar Compounds

Piperidin-3-ylmethanamine dihydrochloride can be compared with other piperidine derivatives, such as:

    Piperidine: A simpler structure with a single nitrogen atom in the ring.

    Piperidin-4-ylmethanamine: Similar structure but with the amine group at the 4-position.

    N-Methylpiperidine: A methylated derivative with different chemical properties.

Properties

IUPAC Name

piperidin-3-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c7-4-6-2-1-3-8-5-6;;/h6,8H,1-5,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCRWYVOCMRVKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661356
Record name 1-(Piperidin-3-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71766-76-2
Record name 1-(Piperidin-3-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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